Cas no 68672-37-7 ({4-amino-3-(trifluoromethyl)phenylsulfanyl}formonitrile)

{4-amino-3-(trifluoromethyl)phenylsulfanyl}formonitrile is a specialized organic compound featuring a trifluoromethyl-substituted phenyl ring linked to a formonitrile group via a sulfanyl bridge. Its unique structure, combining electron-withdrawing (trifluoromethyl) and electron-donating (amino) substituents, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s reactivity is enhanced by the presence of the nitrile group, enabling further functionalization through nucleophilic addition or cyclization reactions. Its trifluoromethyl group contributes to improved metabolic stability and lipophilicity, which are advantageous in drug design. This compound is particularly useful in the development of bioactive molecules, offering precise control over molecular properties for targeted applications. Handling requires standard precautions for nitrile-containing compounds.
{4-amino-3-(trifluoromethyl)phenylsulfanyl}formonitrile structure
68672-37-7 structure
Product Name:{4-amino-3-(trifluoromethyl)phenylsulfanyl}formonitrile
CAS No:68672-37-7
MF:C8H5F3N2S
MW:218.198910474777
MDL:MFCD16992773
CID:4656991
PubChem ID:13070054
Update Time:2025-06-09

{4-amino-3-(trifluoromethyl)phenylsulfanyl}formonitrile Chemical and Physical Properties

Names and Identifiers

    • Thiocyanic acid, 4-amino-3-(trifluoromethyl)phenyl ester
    • 4-Thiocyanato-2-trifluoromethyl-phenylamine
    • {[4-amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile
    • {4-amino-3-(trifluoromethyl)phenylsulfanyl}formonitrile
    • MDL: MFCD16992773
    • Inchi: 1S/C8H5F3N2S/c9-8(10,11)6-3-5(14-4-12)1-2-7(6)13/h1-3H,13H2
    • InChI Key: AVAVGEJYYHSTIT-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(N)C(C(F)(F)F)=C1)C#N

{4-amino-3-(trifluoromethyl)phenylsulfanyl}formonitrile Pricemore >>

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Additional information on {4-amino-3-(trifluoromethyl)phenylsulfanyl}formonitrile

Introduction to {4-amino-3-(trifluoromethyl)phenylsulfanyl}formonitrile (CAS No. 68672-37-7)

{4-amino-3-(trifluoromethyl)phenylsulfanyl}formonitrile, with the CAS number 68672-37-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a trifluoromethyl group and an amino functionality, which contribute to its potential therapeutic applications and chemical reactivity.

The molecular structure of {4-amino-3-(trifluoromethyl)phenylsulfanyl}formonitrile consists of a benzene ring substituted with an amino group at the 4-position and a trifluoromethyl group at the 3-position. The sulfur atom forms a sulfanyl (thioether) linkage to the formonitrile (cyanide) group. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Recent studies have highlighted the potential of {4-amino-3-(trifluoromethyl)phenylsulfanyl}formonitrile in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that compounds derived from this scaffold exhibit potent anti-inflammatory and anti-cancer activities. The trifluoromethyl group is known to enhance metabolic stability and improve pharmacokinetic properties, while the amino functionality can be readily modified to optimize binding affinity and selectivity for specific biological targets.

In the context of drug discovery, {4-amino-3-(trifluoromethyl)phenylsulfanyl}formonitrile has been explored as a lead compound for the development of inhibitors targeting various enzymes and receptors. One notable application is in the inhibition of kinases, which are key regulators of cellular signaling pathways involved in diseases such as cancer and autoimmune disorders. Studies have shown that derivatives of this compound can effectively inhibit specific kinases, leading to reduced cell proliferation and enhanced apoptosis in cancer cells.

Beyond its therapeutic potential, {4-amino-3-(trifluoromethyl)phenylsulfanyl}formonitrile also finds applications in materials science and organic synthesis. Its unique electronic properties make it suitable for use in the synthesis of advanced materials with tailored optical and electronic characteristics. Additionally, the compound serves as a valuable building block in synthetic chemistry, enabling the construction of complex molecules with diverse functionalities.

The synthesis of {4-amino-3-(trifluoromethyl)phenylsulfanyl}formonitrile typically involves multi-step processes that leverage modern synthetic methodologies. One common approach involves the reaction of 4-amino-3-trifluoromethylthiophenol with cyanoacetic acid or its derivatives under controlled conditions. Recent advancements in catalytic methods have improved the efficiency and yield of these reactions, making large-scale production more feasible.

In terms of safety and handling, {4-amino-3-(trifluoromethyl)phenylsulfanyl}formonitrile should be managed with appropriate precautions due to its reactivity and potential health effects. It is important to follow standard laboratory safety protocols, including the use of personal protective equipment (PPE) and proper storage conditions.

The future outlook for {4-amino-3-(trifluoromethyl)phenylsulfanyl}formonitrile is promising, driven by ongoing research efforts aimed at expanding its applications in medicine and materials science. As new derivatives are developed and characterized, this compound is expected to play an increasingly important role in addressing unmet medical needs and advancing technological innovations.

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